molecular formula C5H9N3O2 B12928131 6-Amino-2-methoxy-2,5-dihydropyrimidin-4(3h)-one CAS No. 7144-64-1

6-Amino-2-methoxy-2,5-dihydropyrimidin-4(3h)-one

Cat. No.: B12928131
CAS No.: 7144-64-1
M. Wt: 143.14 g/mol
InChI Key: XXQYIZHJNNWVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry. The structure features a pyrimidine ring, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an amino group with a methoxy-substituted carbonyl compound in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino and methoxy groups may participate in substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for compounds like 6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.

    5-Amino-2-methoxypyrimidine: A simpler pyrimidine compound with potential biological activity.

Uniqueness

6-Amino-2-methoxy-2,3-dihydropyrimidin-4(5H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

7144-64-1

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

4-amino-2-methoxy-2,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C5H9N3O2/c1-10-5-7-3(6)2-4(9)8-5/h5H,2H2,1H3,(H2,6,7)(H,8,9)

InChI Key

XXQYIZHJNNWVHY-UHFFFAOYSA-N

Canonical SMILES

COC1NC(=O)CC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.